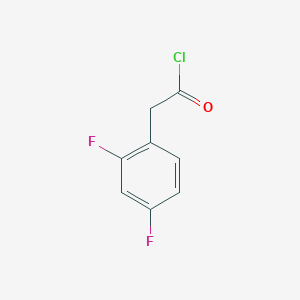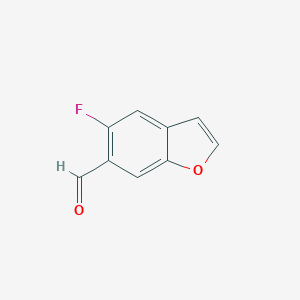
Ácido (6-metoxí-1-oxo-1,2,3,4-tetrahidronaftalen-2-il)acético
Descripción general
Descripción
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid is an organic compound with the molecular formula C13H14O4 It is characterized by a naphthalene ring system substituted with a methoxy group and an acetic acid moiety
Aplicaciones Científicas De Investigación
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with 6-methoxy-1-tetralone.
Oxidation: The tetralone is oxidized to introduce the keto group at the 1-position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a Friedel-Crafts acylation reaction, using acetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalyst Optimization: Using more efficient catalysts to increase yield.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound can modulate pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid: Lacks the methoxy substitution.
Uniqueness:
Methoxy Group: The presence of the methoxy group in 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid can influence its reactivity and biological activity, making it distinct from its analogs.
Chemical Properties: The methoxy group can affect the compound’s solubility, stability, and interaction with biological targets.
This comprehensive overview highlights the significance of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid in various scientific and industrial contexts. Its unique chemical structure and properties make it a valuable compound for further research and application.
Propiedades
IUPAC Name |
2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-6,9H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXYHTZAHLNPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544173 | |
| Record name | (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17529-16-7 | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17529-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





A: Nolomirole is a drug that has been investigated for the treatment of heart failure. It acts as a dopamine D2 agonist and an α2-Adrenoceptor agonist. The synthesis of Nolomirole involves a multi-step process beginning with the acylation of (′)-6-(methylamino)-5,6,7,8--tetrahydronaphthalene-1,2-diol, also known as CHF-1024, with isobutyryl chloride in a tetrahydrofuran (THF) solution []. CHF-1024 itself can be synthesized through several different pathways, all of which are described in detail in the research paper. These pathways involve a variety of reactions including reductocondensation, condensation, cyclization, and demethylation reactions using a variety of reagents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)








![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)


